Galphimine B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
149199-48-4 |
|---|---|
Molecular Formula |
C30H44O7 |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
methyl (1S,2R,5S,10S,11S,14S,15S,21S,23R)-10,23-dihydroxy-21-[(1R)-1-hydroxyethyl]-2,5,8,14-tetramethyl-18-oxo-19-oxapentacyclo[12.9.0.02,11.05,10.015,21]tricosa-7,16-diene-11-carboxylate |
InChI |
InChI=1S/C30H44O7/c1-18-9-10-25(3)11-13-27(5)23-20(32)16-28(19(2)31)17-37-22(33)8-7-21(28)26(23,4)12-14-29(27,24(34)36-6)30(25,35)15-18/h7-9,19-21,23,31-32,35H,10-17H2,1-6H3/t19-,20-,21+,23+,25-,26+,27-,28+,29+,30+/m1/s1 |
InChI Key |
MYRCCYOWAVWIKR-GBQXFXJOSA-N |
SMILES |
CC1=CCC2(CCC3(C4C(CC5(COC(=O)C=CC5C4(CCC3(C2(C1)O)C(=O)OC)C)C(C)O)O)C)C |
Isomeric SMILES |
CC1=CC[C@@]2(CC[C@@]3([C@H]4[C@@H](C[C@]5(COC(=O)C=C[C@H]5[C@@]4(CC[C@]3([C@@]2(C1)O)C(=O)OC)C)[C@@H](C)O)O)C)C |
Canonical SMILES |
CC1=CCC2(CCC3(C4C(CC5(COC(=O)C=CC5C4(CCC3(C2(C1)O)C(=O)OC)C)C(C)O)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Galphimine B; |
Origin of Product |
United States |
Preclinical Pharmacological Characterization of Galphimine B
Neuropharmacological Activity Spectrum of Galphimine B
Research in animal models has demonstrated that this compound possesses a range of neuropharmacological effects, including anxiolytic-like and sedative properties, and has shown potential in modulating psychosis-like states.
Anxiolytic-like Effects in Rodent Behavioral Paradigms
This compound has exhibited significant anxiolytic-like effects in rodent behavioral tests, a key finding supporting its traditional use. Studies utilizing the Elevated Plus Maze (EPM) test in mice have shown that administration of G. glauca extract standardized for galphimine content, including this compound, can induce an anxiolytic effect. scialert.netimrpress.comuniversiteitleiden.nlmdpi.comresearchgate.net The EPM is a validated model for assessing anxiety levels in rodents, where anxiolytic substances typically increase the time spent and entries into the open arms of the maze. universiteitleiden.nl
While some studies have focused on Galphimine A, another galphimine present in G. glauca, demonstrating its dose-dependent anxiolytic effect in the EPM without associated sedative effects, this compound is considered one of the prominent galphimines responsible for the anxiolytic effect of the extract. scialert.netimrpress.com Further analysis has indicated that this compound is more potent in its anxiolytic action compared to Galphimine A and Galphimine E. mdpi.com
Sedative Effects in Animal Models
In addition to its anxiolytic properties, this compound has also been reported to possess sedative effects in animal models. universiteitleiden.nlthieme-connect.commedkoo.com The sedative effect of this compound has been documented using in vitro models and crude extracts containing this compound have demonstrated sedative responses in mice using models such as the sodium pentobarbital-induced hypnosis test. universiteitleiden.nlmdpi.com This test assesses the ability of a substance to prolong sleep duration induced by a hypnotic agent, indicating a sedative potential. The methanolic extract of G. glauca, known for its sedative properties, has also been shown to have a spasmolytic effect in the ileum of guinea pigs. mdpi.com
Neuroprotective Potentials and Modulation of Psychosis-like States
Recent investigations suggest potential neuroprotective effects of this compound and its ability to modulate psychosis-like states in animal models. nih.govresearchgate.netresearchgate.net Studies have demonstrated that this compound can counteract behaviors induced by substances that mimic psychotic symptoms, such as apomorphine (B128758) and MK-801, in mice. nih.govresearchgate.net In tests involving apomorphine-induced psychosis, treatment with this compound reduced stereotyped behaviors and improved social interaction scores. nih.govresearchgate.net Furthermore, it prevented memory loss associated with NMDA receptor antagonism in mice, suggesting a potential benefit for cognitive deficits associated with some psychiatric conditions. The ability of this compound to counteract behaviors induced by both dopaminergic (apomorphine) and glutamatergic (ketamine, MK-801) drugs suggests an interaction with multiple neurotransmitter systems involved in psychosis. nih.govresearchgate.netresearchgate.net
Elucidation of this compound's Mechanism of Action at the Central Nervous System
Understanding the mechanism by which this compound exerts its effects is crucial. Research has primarily focused on its interaction with neurotransmitter systems, particularly in the ventral tegmental area.
Selective Modulation of Dopaminergic Neurotransmission in the Ventral Tegmental Area (VTA)
This compound has been shown to selectively modulate dopaminergic neurotransmission, particularly in the Ventral Tegmental Area (VTA) of the brain. semanticscholar.orgnih.govresearchgate.netimrpress.comresearchgate.netresearchgate.netresearchgate.netnih.govnih.govresearchgate.netresearchgate.net Unlike benzodiazepines, which primarily interact with the GABAergic system, this compound's effect appears to be independent of direct interaction with GABA receptors. nih.govresearchgate.netscialert.netimrpress.comresearchgate.netnih.gov This selective action on dopaminergic neurons in the VTA is considered a key aspect of its mechanism. semanticscholar.orgnih.govresearchgate.net The VTA is a major dopaminergic center involved in reward, motivation, and is implicated in various psychiatric disorders, including anxiety and psychosis. thieme-connect.comnih.gov
Research indicates that this compound modifies synaptic activity on dopaminergic VTA neurons through a non-GABAergic mechanism. thieme-connect.commedkoo.comresearchgate.netnih.gov It has been determined that this compound acts by selectively depressing VTA dopaminergic neurons through a non-GABAergic presynaptic mechanism. researchgate.net
Electrophysiological studies have provided insights into how this compound affects the electrical activity of VTA neurons. Systemic and local administration of this compound has been shown to modify the extracellular spontaneous spiking activity in VTA neurons in rats. researchgate.netnih.govnih.gov Specifically, it can diminish the discharge frequency of dopaminergic neurons in the VTA. scialert.netimrpress.comnih.gov
Further studies using patch-clamp techniques in brain slices have analyzed the synaptic effects of this compound on dopaminergic neurons. thieme-connect.comresearchgate.netnih.gov These studies revealed that this compound administration reduced the frequency of spontaneous miniature excitatory postsynaptic currents (mEPSCs) but did not affect their amplitude. thieme-connect.comresearchgate.netnih.gov However, this compound infusion significantly reduced the amplitude of stimuli-induced excitatory postsynaptic currents (EPSCs). thieme-connect.comresearchgate.netnih.gov Importantly, co-administration with a GABA-A blocker did not alter this compound's depressant action, further supporting a non-GABAergic mechanism. researchgate.netnih.gov this compound also had no effect on evoked GABAergic inhibitory postsynaptic potentials (IPSPs). researchgate.netnih.gov These findings indicate that this compound modifies synaptic activity on dopaminergic VTA neurons by a non-GABAergic mechanism, specifically by depressing excitatory synaptic inputs to these cells, likely through a presynaptic action. thieme-connect.comresearchgate.netnih.gov
This compound has also been shown to have the ability to block the effect produced by glutamate (B1630785) on NMDA receptors, which could contribute to its effects on neuronal activity and its potential in modulating psychosis-like states. semanticscholar.orgnih.govnih.govresearchgate.netresearchgate.net
Table: Summary of Key Preclinical Findings on this compound
| Activity Spectrum / Mechanism | Animal Model / Method | Key Findings |
| Anxiolytic-like Effects | Elevated Plus Maze (Rodents) | Increased time spent/entries in open arms. scialert.netimrpress.comuniversiteitleiden.nlmdpi.comresearchgate.net More potent than Galphimine A and E. mdpi.com |
| Sedative Effects | Sodium Pentobarbital-Induced Hypnosis (Mice), In vitro models | Prolonged sleep duration. universiteitleiden.nlmdpi.com Documented sedative effect. universiteitleiden.nlthieme-connect.commedkoo.com |
| Modulation of Psychosis-like States | Apomorphine-induced psychosis (Mice) | Reduced stereotyped behaviors, improved social interaction. nih.govresearchgate.net |
| MK-801-induced symptoms (Mice) | Prevented memory loss. Counteracted psychotic behavior. nih.govresearchgate.netresearchgate.net | |
| Selective Modulation of Dopaminergic Neurotransmission (VTA) | Extracellular Spiking Activity Recordings (Rats) | Diminished discharge frequency of dopaminergic neurons. scialert.netimrpress.comnih.gov Modified spontaneous spiking activity. researchgate.netnih.govnih.gov |
| Patch-clamp recordings (Rat brain slices) | Reduced frequency of mEPSCs. thieme-connect.comresearchgate.netnih.gov Reduced amplitude of stimuli-induced EPSCs. thieme-connect.comresearchgate.netnih.gov Non-GABAergic mechanism. thieme-connect.commedkoo.comresearchgate.netnih.gov No effect on IPSPs. researchgate.netnih.gov Depresses excitatory synaptic inputs. thieme-connect.com | |
| Interaction with NMDA receptors | Ability to block glutamate effect on NMDA receptors. semanticscholar.orgnih.govnih.govresearchgate.netresearchgate.net |
Antagonistic Effects on Glutamate-Mediated NMDA Receptor Activity
Research indicates that this compound demonstrates antagonistic effects on glutamate-mediated N-methyl-D-aspartate (NMDA) receptor activity. This action has been observed particularly on dopaminergic neurons in the Ventral Tegmental Area (VTA) researchgate.netnih.govsemanticscholar.orgresearchgate.net. Electrophysiological studies have revealed that this compound can block the excitatory effects produced by glutamate on NMDA receptors in these neurons semanticscholar.orgresearchgate.netnih.gov. This selective antagonism contributes to the observed modulation of dopaminergic neuron activity researchgate.netnih.gov.
Interactions with the Serotonergic System in Specific Brain Regions (e.g., Dorsal Hippocampus)
This compound has been shown to interact with the serotonergic system, specifically within the dorsal hippocampus researchgate.netnih.govresearchgate.netscialert.netnih.gov. Studies utilizing electrophysiological recordings in rats have demonstrated that this compound can increase the frequency of discharge of neurons in the CA1 region of the dorsal hippocampus nih.gov. This effect suggests an interaction with the serotonergic system in this area nih.gov. Further research has indicated that this compound modulates the induced response of 5-HT1A receptors in an allosteric manner researchgate.netnih.gov.
Delineation from GABAergic System Modulators
A notable characteristic of this compound's pharmacological profile is its apparent lack of significant interaction with the gamma-aminobutyric acid (GABA)ergic system researchgate.netsemanticscholar.orgnih.govresearchgate.netscialert.netnih.govresearchgate.net. This distinguishes its mechanism of action from that of benzodiazepines, which primarily target GABA receptors nih.gov. Studies evaluating the effects of this compound in the presence of GABA receptor antagonists have supported this delineation, indicating a mechanism independent of GABAergic transmission researchgate.netscialert.net.
Non-Neuropharmacological Biological Activities of this compound
In addition to its effects on the nervous system, this compound and extracts containing it have demonstrated other biological activities.
Anti-inflammatory Properties and Immunomodulatory Considerations
Research suggests that Galphimia glauca extracts, from which this compound is isolated, possess anti-inflammatory properties stuartxchange.orgsocfindoconservation.co.idjyoungpharm.org. While specific detailed data on the isolated compound's immunomodulatory effects are not extensively detailed in the provided information, the traditional use and observed anti-inflammatory activity suggest potential considerations in this area socfindoconservation.co.id.
Spasmolytic Efficacy and Related Peripheral Actions
Preclinical investigations into the pharmacological profile of this compound have identified notable spasmolytic efficacy, primarily characterized by its effects on smooth muscle tissues. Studies utilizing isolated tissue preparations, such as the guinea pig ileum and intestinal tissues from rabbits and guinea pigs, have been instrumental in elucidating this activity.
Activity-guided fractionation studies employing the guinea pig ileum as an experimental system led to the identification of this compound as a compound responsible for observed spasmolytic activities thieme-connect.com. Further research has corroborated these findings, demonstrating that this compound exerts an inhibitory effect on the tone and movements of the intestine in both rabbits and guinea pigs stikesbcm.ac.id. The methanolic extract of Galphimia glauca, from which this compound is isolated, was specifically evaluated for its spasmolytic effect in the ileum of guinea pigs, and this effect was attributed to the presence of this compound mdpi.comscielo.br.
The structural features of this compound appear to be crucial for its activity. Research suggests that, similar to its previously reported anxiolytic activity, the spasmolytic effect is linked to the presence of free hydroxyl groups at specific positions (C-4, C-6, and C-7) and a double bond within the A ring of its chemical structure nih.gov.
The observed effects on smooth muscle indicate a peripheral action of this compound related to its spasmolytic properties. While this compound is also known for its central nervous system effects, including anxiolytic and depressant activities mediated through interactions with dopaminergic and serotonergic systems scielo.brresearchgate.netunica.itnih.govresearchgate.net, the spasmolytic effect on intestinal smooth muscle represents a distinct peripheral pharmacological action.
The following table summarizes the key findings regarding the spasmolytic efficacy of this compound in preclinical studies:
| Experimental System | Observed Effect on Smooth Muscle | Reference |
| Guinea pig ileum | Spasmolytic activity | thieme-connect.com, mdpi.com, scielo.br |
| Rabbit/Guinea pig intestine | Inhibitory effect on tone and movements | stikesbcm.ac.id |
Data Table: Summary of Spasmolytic Effects
| Tissue Type | Species | Observed Spasmolytic Action |
| Ileum | Guinea pig | Identified as responsible for activity |
| Intestine | Rabbit | Inhibition of tone and movements |
| Intestine | Guinea pig | Inhibition of tone and movements |
Further detailed quantitative data, such as IC50 values for spasmolytic activity in different tissue preparations, would provide a more comprehensive understanding of the potency of this compound in these peripheral systems.
Structure Activity Relationship Sar Studies of Galphimine B and Its Analogues
Identification of Key Structural Determinants for Galphimine B Bioactivity
Research into the SAR of this compound and its analogues has highlighted several key structural determinants essential for its bioactivity. These include the positions of hydroxyl groups and the presence of olefinic bonds within the triterpenoid (B12794562) skeleton.
Importance of Specific Hydroxyl Group Positions (e.g., C-4, C-6, C-7)
Studies have indicated that the presence of free hydroxyl groups at specific positions on the this compound structure is critical for its anxiolytic activity. Specifically, free hydroxyl groups at C-4, C-6, and C-7 have been identified as essential for this effect. researchgate.netmdpi.comresearchgate.netnih.govnih.gov this compound's superior potency as an anxiolytic is attributed to its optimal hydroxylation pattern. Conversely, analogues with acetyl group substitutions, such as Galphimine E, show a lack of activity, suggesting that the free hydroxyl groups are necessary for interaction with biological targets. nih.gov The relevance of a free hydroxyl group at C-6 and C-4 has been particularly emphasized in some studies focusing on spasmolytic activity, which also involves galphimines. nih.gov
Role of Olefinic Bonds in the Triterpenoid Skeleton (e.g., E ring double bond)
Beyond hydroxyl groups, the presence of olefinic bonds within the triterpenoid skeleton of galphimines also plays a significant role in their biological activity. The double bond in the A ring has been identified as a key factor contributing to the anxiolytic activity of galphimines, alongside the free hydroxyl groups at C-4, C-6, and C-7. researchgate.netmdpi.comnih.gov Some SAR studies have also suggested the involvement of the double bond in the E ring in the biological activity of these compounds, particularly in relation to spasmolytic effects. researchgate.netnih.gov Chemical modifications involving the hydrogenation of the C-1/C-2 double bond in Galphimine E derivatives have resulted in a loss of anxiolytic activity, further supporting the importance of olefinic bonds. nih.gov
Comprehensive SAR Analysis of Galphimine Analogues
Comprehensive SAR analysis of Galphimine analogues involves correlating structural modifications with various pharmacological activities, providing insights into the specific structural requirements for different effects.
Correlation of Structural Modifications with Anxiolytic-like Efficacy
Structural modifications to the Galphimine skeleton have a direct impact on their anxiolytic-like efficacy. Studies comparing this compound, Galphimine A, and Galphimine E have shown that this compound is the most potent anxiolytic compound in the series. mdpi.com Modifications such as acetylation, as seen in Galphimine E, lead to a significant reduction or complete loss of anxiolytic activity. nih.gov Hydrogenation of double bonds, such as the C-1/C-2 double bond, also abolishes anxiolytic effects. nih.gov These findings underscore the delicate balance of structural features required for optimal anxiolytic activity, emphasizing the critical roles of specific hydroxyl groups and olefinic bonds. researchgate.netmdpi.comresearchgate.netnih.govnih.gov
Here is a table summarizing the anxiolytic activity of some galphimines and their derivatives based on the elevated plus-maze test in mice:
| Compound | Structural Modification(s) | Anxiolytic-like Effect (vs. Control) | Source |
| This compound | Natural compound | Significant increase in time and crossings in open arms | nih.gov |
| Galphimine A | Natural compound (different hydroxylation pattern than G-B) | Significant increase in time and crossings in open arms | nih.gov |
| Galphimine E | Acetylated hydroxyl groups | No activity | nih.gov |
| Acetylated G-E | Further acetylation of Galphimine E | No activity | nih.gov |
| Hydrogenated G-E | Hydrogenation of C-1/C-2 double bond in Galphimine E | No activity | nih.gov |
| Deacetylated G-E | Deacetylation of Galphimine E | No activity | nih.gov |
| Hydrolyzed & Hydrogenated G-E | Basic hydrolysis and hydrogenation of C-1/C-2 double bond | Significant increase in time and crossings in open arms | nih.gov |
Influence of Functional Group Substitutions on Diverse Pharmacological Activities
The influence of functional group substitutions extends beyond anxiolytic activity, impacting other pharmacological effects of galphimines. While the provided search results primarily highlight anxiolytic and spasmolytic activities in relation to SAR, the principle of functional group influence is consistent across pharmacological profiles. For instance, the anti-inflammatory effect of Galphimine A and Galphimine E has been related to the presence of an oxygenated functional group at C-6. researchgate.netmdpi.com This suggests that specific functional groups and their positions can confer distinct biological activities to different galphimine analogues.
Advanced Methodological Approaches in SAR Investigations
Advanced methodological approaches are employed in SAR investigations of this compound and its analogues to gain deeper insights into their interactions with biological targets. These approaches often involve a combination of experimental techniques and computational methods. Designing a SAR study typically involves prioritizing analogues with modifications at functional groups implicated in target binding, such as hydroxyl versus methyl groups. Assay design should utilize appropriate biological systems, like isogenic cell lines or purified target proteins, and include proper controls and dose-escalation cohorts. Data integration is a key aspect, combining biochemical data (e.g., IC₅₀ values) with computational techniques like docking simulations to correlate structural features with observed activity. Publishing full synthetic and analytical protocols is also crucial for reproducibility.
While the search results mention techniques like HPLC for purity assessment and NMR/X-ray crystallography for structural elucidation in the context of analyzing compounds including galphimines, these are fundamental analytical methods. mdpi.comnih.gov The advanced methodological approaches in SAR specifically focus on the design and interpretation of studies that link structural variations to biological responses, often leveraging computational tools alongside experimental data to build predictive models and understand molecular interactions at a more detailed level.
Rational Design and Selection of Galphimine Analogues for SAR Profiling
The rational design of Galphimine analogues for SAR profiling is guided by the need to understand which parts of the molecule are essential for its observed biological activities, such as its depressant effect on the nervous system or its interaction with serotonergic and dopaminergic systems. Initial SAR studies on this compound have suggested that the presence of specific hydroxyl groups (at C-4, C-6, and C-8) and a double bond in the A ring are determinant factors for its activity ucm.es. The selection of analogues for synthesis and testing would therefore likely focus on modifying these key structural elements. This could involve creating derivatives with altered hydroxylation patterns, saturation or modification of the double bond, or changes to other parts of the nor-seco-triterpenoid skeleton. The goal is to identify substructures that enhance, diminish, or alter the compound's pharmacological profile.
Integrated In Vitro and In Vivo Assay Strategies for Target Validation
Integrated in vitro and in vivo assay strategies are fundamental to validating the targets and understanding the biological effects of this compound and its analogues. In vitro studies can involve investigating the compound's interaction with specific receptors or enzymes believed to be involved in its mechanism of action. For instance, this compound has been shown to interact with the serotonergic system, specifically modulating 5-HT1A receptors in an allosteric manner nih.govdokumen.pub. In vitro binding assays and functional studies using cell lines expressing these receptors would be valuable in characterizing the nature and potency of these interactions for this compound and its analogues. Additionally, studies on dopaminergic neurons have indicated a selective inhibiting effect of this compound on ventral tegmental area dopaminergic neurons in rats through a non-GABAergic mechanism dokumen.pub. In vitro electrophysiological recordings or calcium imaging in neuronal cultures could be employed to assess the effects of analogues on these specific neuronal populations.
Computational and Chemoinformatic Tools for Structure-Activity Correlation
Computational and chemoinformatic tools play an increasingly important role in SAR studies of natural products like this compound. These tools can be used to analyze the structural properties of this compound and its analogues, predict their potential biological activities, and identify correlations between structure and activity researchgate.net. Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, can be applied to a dataset of Galphimine analogues with known activities to build predictive models that relate structural descriptors to biological responses science.govscience.gov. These models can then be used to prioritize the synthesis and testing of novel analogues with predicted desirable properties.
Chemoinformatic tools can also be used for similarity analysis, comparing the chemical space occupied by this compound and its analogues to that of known compounds with similar biological activities researchgate.net. This can help in identifying potential off-targets or suggesting alternative therapeutic uses for this compound derivatives. Molecular docking and dynamics simulations can provide insights into the potential binding modes and affinities of Galphimine analogues to their putative targets, such as serotonin (B10506) receptors or proteins involved in dopaminergic signaling. These computational approaches can guide the design of analogues with improved binding characteristics and provide a molecular basis for the observed SAR. The use of databases containing information on natural products and their biological activities, combined with data mining techniques, can further accelerate the discovery and optimization of Galphimine-based compounds researchgate.net.
Biosynthesis and Bioproduction of Galphimine B
Unraveling the Biosynthetic Pathway of Galphimines in Galphimia glauca
The anxiolytic and sedative properties of certain Galphimia glauca populations are attributed to a group of modified triterpenoids known as galphimines. nih.govnih.gov Despite their medicinal importance, the complete biosynthetic pathway of these compounds has not been fully elucidated. nih.govnih.govresearchgate.netresearchgate.net However, recent research employing advanced molecular techniques has begun to shed light on the genetic and enzymatic machinery responsible for their synthesis. nih.gov
The quest to understand Galphimine B biosynthesis begins at the genetic level. Since the full genome of Galphimia glauca is not yet available, researchers have turned to transcriptomics, which analyzes the complete set of RNA transcripts in a cell, to identify potential genes involved in the galphimine synthesis pathway. nih.govresearchgate.net This approach has been particularly fruitful in discovering new genes and characterizing their structure. nih.gov
A significant breakthrough came from a comparative transcriptome analysis between galphimine-producing (GP) and non-galphimine-producing (NGP) populations of Galphimia spp. nih.govnih.gov This study identified a total of 680 differentially expressed transcripts between the two populations. nih.govresearchgate.net Notably, the GP plants exhibited a higher number of strongly expressed transcripts related to the synthesis of both acyclic and polycyclic terpenes, which are precursors to galphimines. nih.govnih.gov Through this differential expression analysis, members of the Cytochrome P450 (P450) family and various enzymes with kinase activity were identified as strong putative candidate genes involved in the galphimine synthesis pathway. nih.govnih.govresearchgate.net
Galphimines are complex triterpenoids, and their synthesis involves multiple enzymatic steps. Key enzymes in the triterpene synthesis pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), have been identified in Galphimia glauca. nih.gov HMGCR is a regulatory enzyme in the mevalonic acid pathway, which produces the basic building blocks for all isoprenoids, including triterpenes. nih.govnih.gov
The subsequent, more specific steps in modifying the triterpene skeleton to form galphimines are believed to be catalyzed by Cytochrome P450 enzymes. nih.gov P450s are a large and diverse family of enzymes known for their role in the oxidation and hydroxylation of various molecules in plant secondary metabolism. nih.govmdpi.com In the GP populations of Galphimia, transcripts for P450 family members were among the most highly expressed and showed a close co-expression relationship with other genes in the terpene synthesis pathway, such as HMGCR. nih.gov This suggests their critical role in the later, diversifying stages of galphimine biosynthesis, potentially performing the necessary hydroxylation and epoxidation reactions that lead to the final structure of this compound. nih.gov The proposed pathway involves mediation by cytochrome P450 enzymes to produce the final galphimine structures. nih.gov
Comparative transcriptomics has proven to be a powerful tool for pinpointing the genetic differences that lead to the production or absence of galphimines in Galphimia glauca. nih.govresearchgate.net By analyzing and comparing the gene expression profiles of galphimine-producer (GP) and non-galphimine-producer (NGP) plants, researchers can identify genes that are upregulated or exclusively expressed in the producing plants, making them prime candidates for involvement in the biosynthetic pathway. nih.govresearchgate.net
One such study performed RNA-Seq analysis on GP and NGP populations, revealing significant differences in their transcriptomes. nih.govresearchgate.net The GP plants showed a distinctly higher number of expressed genes related to terpene synthesis. nih.gov Specifically, enzymes like terpene synthase and various members of the CYP82G1 and other P450 families were more abundant in the GP plants. nih.gov Quantitative PCR (qPCR) analysis validated these findings, confirming the higher expression levels of putative candidate genes, such as those for P450 TBP and 5'-AMP-activated protein kinase, in the GP plants. nih.gov This differential expression provides strong evidence for the involvement of these specific genes in the biosynthesis of galphimines. nih.govresearchgate.net
| Enzyme/Transcript Category | Expression Level in Galphimine-Producer (GP) Plants | Expression Level in Non-Galphimine-Producer (NGP) Plants | Putative Role in Biosynthesis |
|---|---|---|---|
| Acyclic and Polycyclic Terpene Synthesis Transcripts | High | Low | Provide precursors for the triterpenoid (B12794562) backbone. nih.gov |
| Cytochrome P450 Family Members | High | Low | Catalyze oxidation and hydroxylation steps to modify the triterpene skeleton. nih.govresearchgate.net |
| Enzymes with Kinase Activity | High | Low | Likely involved in regulatory or activation steps in the pathway. nih.govnih.gov |
| 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) | Present | Present | Key regulatory enzyme in the mevalonic acid pathway, producing isoprenoid precursors. nih.gov |
In Vitro Plant Cell Culture and Bioreactor-based Production of this compound
The low concentration of galphimines in wild Galphimia glauca plants presents a challenge for their large-scale extraction and pharmaceutical use. nih.gov To overcome this, researchers have explored biotechnological approaches, specifically in vitro plant cell culture and bioreactor-based systems, as a sustainable and controlled method for producing this compound and related compounds. researchgate.netresearchgate.net
The foundation of in vitro production is the establishment of stable and productive cell lines. openagrar.de Callus cultures are first initiated from explants of G. glauca, such as hypocotyls, on a solid nutrient medium like Murashige and Skoog (MS) medium, supplemented with plant growth regulators. colab.ws These calluses, which are masses of undifferentiated plant cells, can then be transferred to a liquid medium to create cell suspension cultures. openagrar.de
Researchers have successfully established transformed cell suspension cultures of G. glauca capable of producing nor-friedelanes, the class of triterpenoids to which galphimines belong. nih.gov One selected cell line, GgBa, was grown for over two years in a continuous subculturing system. nih.gov This line not only produced known triterpenoids like glaucacetalin A but also a novel compound, glaucacetalin D, which had not been observed in wild plants. nih.gov Further optimization has involved techniques like cell immobilization in calcium-alginate beads. researchgate.net This method was shown to enhance the production of this compound and, crucially, promoted its excretion into the culture medium, simplifying extraction as it avoids the need for cell disruption. researchgate.net
The productivity of G. glauca cell cultures is highly dependent on the composition of the culture medium, particularly the types and concentrations of plant growth regulators (PGRs) and nutrients. colab.wsphytotechlab.com PGRs like auxins and cytokinins are critical for controlling cell division, differentiation, and metabolic activity. phytotechlab.com
Studies have shown that the auxin 2,4-dichlorophenoxyacetic acid (2,4-D) is effective for inducing callus formation from hypocotyl explants. colab.ws The highest accumulation of this compound in callus cultures (1.5 x 10⁻²% dry weight) was achieved with a medium containing 4 mg/L of 2,4-D. colab.ws This yield was comparable to the levels found in wild plants. colab.ws Another study found that a combination of naphthaleneacetic acid (NAA) and kinetin (B1673648) promoted the best cellular growth in calluses. colab.ws
Nutrient regimes also play a significant role. One experiment demonstrated that the greatest production of this compound was achieved in a modified MS medium with double the standard concentrations of nitrates and phosphate, no sucrose, but with 4 mg/L of 2,4-D added. researchgate.net The strategic use of elicitors, such as methyl jasmonate (MeJ) in combination with calcium, has also been shown to stimulate both the biosynthesis and the complete excretion of this compound into the culture medium. researchgate.net
| Culture Condition / Supplement | Effect on Cell Growth | Effect on this compound Accumulation/Production | Reference |
|---|---|---|---|
| 2,4-D (2 mg/L) | Best for callus induction from hypocotyls. | - | colab.ws |
| 2,4-D (4 mg/L) | - | Highest accumulation in callus (1.5 x 10⁻²% dry weight). | colab.ws |
| NAA (2 mg/L) + Kinetin (1 mg/L) | Major cellular growth of calluses. | - | colab.ws |
| Double Nitrates & Phosphates, no Sucrose, 4 mg/L 2,4-D | - | Greatest production (3.39 × 10⁻⁵ g/L day⁻¹). | researchgate.net |
| Methyl Jasmonate (MeJ) + Calcium | - | Stimulated production and 100% excretion into medium (6.35 × 10⁻⁵ g/L day⁻¹). | researchgate.net |
| Cell Immobilization (Ca²⁺-alginate beads) | Maintained viability. | Similar yield to free cells but induced 100% excretion into the medium. | researchgate.net |
| Stirred Bioreactor (Immobilized Cells) | - | Most efficient, yielding 1381 µg/L in the medium. | researchgate.net |
Callus Induction and Propagation Methodologies for Enhanced Yield
The in vitro propagation of Galphimia glauca, the primary natural source of this compound, serves as a viable method for conservation and controlled production. researchgate.net Methodologies for inducing callus—an undifferentiated mass of plant cells—and propagating shoots are critical for enhancing the yield of secondary metabolites like this compound.
Research has demonstrated successful micropropagation protocols for G. glauca. Axillary bud explants are commonly used as the initial plant material. researchgate.netnih.gov These explants are cultured on a nutrient medium, such as Murashige and Skoog (MS) medium, which is supplemented with various combinations of plant growth regulators. nih.govnih.gov The choice of explant and the specific concentrations of growth hormones are crucial factors that significantly influence callus induction and shoot proliferation. nih.govfrontiersin.org For G. glauca, combinations of an auxin, indole-3-acetic acid (IAA), and a cytokinin, kinetin (KN), have proven effective for inducing the formation of multiple shoots. researchgate.netnih.gov
In one study, a maximum of 20 shoots were generated from a single axillary bud explant over a 60-day period. researchgate.netnih.gov Importantly, the this compound content in these micropropagated plants was found to be comparable to that of wild plants, demonstrating the efficacy of this technique for consistent production. researchgate.netnih.gov The content of this compound in methanol (B129727) extracts from both wild and micropropagated plants was approximately 7.39 to 7.83 mg/g dry weight. researchgate.net Shoots grown in vitro can be successfully rooted and acclimatized to field conditions with a high survival rate, suggesting that this micropropagation technique is a robust method for multiplying this important medicinal plant. researchgate.netnih.gov
The table below illustrates the effect of different concentrations of Indole-3-acetic acid (IAA) and Kinetin (KN) on shoot formation in Galphimia glauca.
| IAA (mg/L) | Kinetin (mg/L) | Average Number of Shoots per Explant |
| 0.0 | 0.0 | 1.0 |
| 0.1 | 1.0 | 5.4 |
| 0.1 | 2.0 | 8.1 |
| 0.1 | 3.0 | 11.5 |
| 0.5 | 1.0 | 6.2 |
| 0.5 | 2.0 | 9.7 |
| 0.5 | 3.0 | 14.3 |
| 1.0 | 1.0 | 7.3 |
| 1.0 | 2.0 | 12.8 |
| 1.0 | 3.0 | 20.1 |
This table is based on data from studies on in vitro propagation of Galphimia glauca and demonstrates the synergistic effect of auxin and cytokinin on shoot multiplication. researchgate.netnih.gov
Challenges and Prospects for Large-Scale Bioproduction
Transitioning from laboratory-scale protocols to large-scale bioproduction of this compound presents several challenges. The primary obstacles involve maintaining high-yield, genetically stable cell lines, preventing microbial contamination, and optimizing bioreactor conditions to support consistent growth and secondary metabolite synthesis. mendeley.com The cost of nutrient media and the energy requirements for maintaining specific culture conditions (e.g., temperature, light, agitation) are significant economic factors that can limit commercial viability. nih.gov
Furthermore, plant cell cultures can sometimes exhibit lower yields of desired compounds compared to the parent plant. However, significant prospects exist for overcoming these hurdles. The use of elicitors—substances that stimulate the production of secondary metabolites—is a promising strategy. For instance, research indicates that the application of methyl jasmonate in combination with calcium can stimulate both the production and excretion of this compound into the culture medium in G. glauca cell cultures. researchgate.net This approach could simplify extraction processes and potentially lead to continuous production systems. researchgate.net Optimizing such elicitation strategies is a key step toward scaling up production for industrial applications. researchgate.net Future developments in bioreactor design and process automation will also be crucial for making the large-scale bioproduction of this compound an economically feasible reality. nih.gov
Advanced Extraction and Isolation Techniques for this compound
Efficiently extracting and purifying this compound from its natural or biotechnological source is paramount for research and potential pharmaceutical applications. Modern techniques focus on maximizing yield and purity while minimizing environmental impact.
Optimization of Supercritical Fluid Extraction Parameters
Supercritical Fluid Extraction (SFE) using carbon dioxide (SC-CO2) is recognized as a green and highly selective method for extracting bioactive compounds. researchgate.net This technique has been successfully applied to extract galphimines from Galphimia glauca. nih.govnih.gov The efficiency of SFE is dependent on several parameters, including pressure, temperature, particle size of the raw material, and the flow rate of the supercritical fluid. nih.govresearchgate.net
The following interactive table details the results from an optimization study of supercritical fluid extraction of Galphimia glauca.
| Pressure (MPa) | Temperature (K) | Particle Size (μm) | CO2 Flow Rate (L/min) | Overall Yield (%) | This compound Content (mg/g extract) |
| 15.00 | 323.15 | 326 | 3 | 1.25 | 18.5 |
| 21.25 | 323.15 | 326 | 3 | 1.70 | 20.1 |
| 27.50 | 323.15 | 326 | 3 | 2.05 | 21.3 |
| 33.75 | 323.15 | 326 | 3 | 2.22 | 19.8 |
| 27.50 | 303.15 | 326 | 3 | 1.89 | 22.4 |
| 27.50 | 313.15 | 326 | 3 | 1.98 | 20.9 |
| 27.50 | 333.15 | 326 | 3 | 2.15 | 17.6 |
| 27.50 | 323.15 | 185 | 3 | 2.18 | 15.9 |
| 27.50 | 323.15 | 489 | 3 | 1.93 | 23.1 |
| 27.50 | 323.15 | 326 | 1 | 1.65 | 29.1 |
| 27.50 | 323.15 | 326 | 2 | 1.88 | 24.5 |
| 27.50 | 323.15 | 326 | 4 | 2.11 | 18.2 |
This table is compiled from data on the supercritical extraction of galphimines. The average concentration of this compound across all experiments was 19.5 mg·g⁻¹. nih.govnih.gov
While parameter optimization significantly affects the total yield, the concentration of this compound in the extract shows less pronounced, but still important, variations. nih.gov The use of a co-solvent, such as ethanol, can also be explored to enhance the extraction of more polar compounds. mdpi.com Mathematical modeling of the extraction kinetics is essential for process design, scaling up, and determining economic feasibility. nih.gov
Bioactivity-Guided Fractionation and Chromatographic Purification
Following initial extraction, bioactivity-guided fractionation is a cornerstone strategy for isolating pure, active compounds like this compound from a complex mixture. wisdomlib.org This approach involves a stepwise separation of the crude extract into various fractions, with each fraction being tested for a specific biological activity (e.g., anxiolytic effects). wisdomlib.orgresearchgate.net The most active fractions are then selected for further purification. mdpi.comscirp.org
A typical workflow begins with a crude plant extract, which is subjected to liquid-liquid partitioning using solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility. jyoungpharm.org Each of these fractions is then assayed.
The bioactive fraction, for example the methanol fraction of a G. glauca stem extract, is then subjected to various chromatographic techniques. jyoungpharm.org Column chromatography using a stationary phase like silica (B1680970) gel is a common first step, where fractions are eluted with a solvent gradient of increasing polarity. mdpi.comjyoungpharm.org The collected fractions are monitored by Thin-Layer Chromatography (TLC) and those with similar profiles are combined. jyoungpharm.org
Fractions that continue to show high bioactivity are further purified using methods such as preparative TLC or High-Performance Liquid Chromatography (HPLC). jyoungpharm.org The final step involves the characterization of the isolated pure compound. The purity and identity of this compound can be confirmed by its retention time in an HPLC system and through spectroscopic analysis. researchgate.net This systematic process ensures that the compound responsible for the observed biological effects is isolated with high purity. researchgate.net
Emerging Research Avenues and Methodological Innovations for Galphimine B Studies
Application of Omics Technologies for Systems-Level Understanding
Systems biology, through the application of various "omics" technologies, offers a powerful lens to view the multifaceted interactions of Galphimine B within a biological system. This approach moves beyond single-target investigations to a broader, network-level analysis of its effects.
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been instrumental in the phytochemical analysis of Galphimia glauca, the natural source of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy-based metabolic profiling, coupled with multivariate data analysis techniques like Principal Component Analysis (PCA), has been successfully employed to differentiate between populations of G. glauca. rcsb.orgrcsb.org These studies have revealed significant chemical variations among plants from different geographical locations, with only specific populations producing the anxiolytic galphimines, including this compound. rcsb.orgresearchgate.net
This chemotaxonomic differentiation is crucial for the quality control and standardization of G. glauca extracts intended for medicinal use. By correlating the metabolic profiles with neuropharmacological effects, researchers have confirmed that the anxiolytic and sedative responses are present only in extracts from galphimine-producing populations. rcsb.orgrcsb.org This integrated approach underscores the utility of metabolomics in identifying and authenticating medicinally active plant chemotypes.
Table 1: Metabolomic and Pharmacological Differentiation of Galphimia glauca Populations
| Analytical Technique | Key Findings | Implication for this compound Research | References |
|---|---|---|---|
| ¹H-NMR Spectroscopy and PCA | Clear chemical differentiation between six wild populations of G. glauca. Two populations showed distinct metabolic profiles corresponding to the presence of galphimines. | Enables chemotaxonomic classification and identification of high-yield sources of this compound. | rcsb.orgrcsb.org |
| HPLC Analysis | Correlated with NMR data, confirming the presence or absence of galphimines in the different populations. | Provides a quantitative method for the standardization of G. glauca extracts based on this compound content. | rcsb.org |
| Neuropharmacological Assays (Elevated Plus Maze, Sodium Pentobarbital-induced Hypnosis) | Anxiolytic and sedative effects were only observed in extracts from the galphimine-producing populations identified by metabolomics. | Confirms the biological relevance of the chemical variations and validates the use of metabolomics for predicting bioactivity. | rcsb.orgrcsb.org |
While metabolomics has shed light on the chemical diversity of G. glauca, genomics and proteomics are poised to unravel the molecular machinery behind this compound's synthesis and its effects on biological systems. A comparative transcriptome analysis of galphimine-producing and non-producing populations of Galphimia spp. has been a significant step in this direction. mdpi.com This research aimed to identify candidate genes encoding the enzymes involved in the galphimine biosynthesis pathway, providing a genetic basis for the observed chemotypes. mdpi.com
Proteomics, the large-scale study of proteins, offers the potential to move from genetic possibility to functional reality. By comparing the proteome of cells or tissues before and after treatment with this compound, researchers could identify proteins whose expression levels or post-translational modifications are altered. This would provide direct insight into the molecular pathways modulated by this compound. Although specific proteomic studies on this compound are yet to be published, a network pharmacognosy study has recently identified 214 potential human protein targets for the galphimine family of compounds. plos.org This in silico analysis provides a valuable roadmap for future proteomic investigations, suggesting that key proteins involved in cell growth, proliferation, and immune regulation, such as SRC, MTOR, and MAPK3, could be central to the pharmacological effects of galphimines. plos.org Integrating proteomic data with transcriptomic and metabolomic profiles will be crucial for constructing a comprehensive, systems-level model of this compound's mechanism of action.
Computational Chemistry and Molecular Modeling for Mechanism Exploration
Computational techniques are becoming indispensable in modern drug discovery and mechanistic studies, offering a way to visualize and analyze molecular interactions at an atomic level. For this compound, these methods hold the key to understanding its interaction with specific biological targets.
Given the experimental evidence suggesting an interaction between this compound and the serotonergic system, specifically the 5-HT1A receptor, in silico molecular docking and molecular dynamics (MD) simulations represent a promising avenue for research. nih.gov Molecular docking could be used to predict the binding pose of this compound within the 5-HT1A receptor's binding site. The availability of high-resolution 3D structures of the human 5-HT1A receptor in the Protein Data Bank (PDB IDs: 7E2Y, 8PJK) makes such studies feasible. rcsb.orgrcsb.orgnih.gov
Following docking, MD simulations can be employed to study the dynamic behavior of the this compound-receptor complex over time. These simulations can provide insights into the stability of the interaction, the key amino acid residues involved in binding, and the conformational changes induced in the receptor upon ligand binding. This information is critical for understanding the allosteric modulation of the 5-HT1A receptor by this compound, as suggested by electrophysiological studies. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. uniprot.org Studies on various natural and synthetic derivatives of galphimines have shown that specific structural features are crucial for their anxiolytic activity. For instance, the presence of free hydroxyl groups at C-4, C-6, and C-7, and a double bond in the A ring of the nor-secofriedelane skeleton are determining factors for the anxiolytic effect. uniprot.org
This existing structure-activity relationship data could be used to develop a QSAR model. Such a model could then be used to predict the anxiolytic activity of new, untested this compound derivatives, thereby guiding the synthesis of more potent and selective analogues. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success.
Sophisticated Preclinical Research Paradigms and Electrophysiological Techniques
The preclinical evaluation of this compound has benefited from the use of sophisticated behavioral and electrophysiological techniques that provide detailed insights into its effects on the central nervous system.
Behavioral paradigms such as the elevated plus-maze and the light-dark box test have been consistently used to demonstrate the anxiolytic-like effects of this compound and standardized extracts of G. glauca in mice. nih.govnih.gov These models are based on the natural aversion of rodents to open and illuminated spaces and are widely validated for screening anxiolytic compounds. nih.govnih.gov
At a more granular level, electrophysiological studies have been pivotal in probing the neuronal mechanisms of this compound. In vivo extracellular recordings in rats have shown that this compound modulates the firing rate of neurons in specific brain regions associated with anxiety and mood regulation. A key finding is that this compound increases the frequency of discharge of CA1 pyramidal neurons in the dorsal hippocampus. nih.gov Further investigation revealed that this effect is likely due to an allosteric modulation of the 5-HT1A serotonin (B10506) receptor, as this compound was able to modify the response induced by 5-HT1A agonists. nih.gov
In addition to its effects on the serotonergic system, this compound has also been shown to modulate the activity of dopaminergic neurons in the ventral tegmental area (VTA). Recordings in brain slices using intracellular and patch-clamp techniques have demonstrated that this compound can modify synaptic activity on these neurons through a non-GABAergic mechanism. nih.gov
Table 2: Summary of Electrophysiological Studies on this compound
| Brain Region | Neuron Type | Technique | Key Findings | References |
|---|---|---|---|---|
| Dorsal Hippocampus | CA1 Pyramidal Neurons | In vivo extracellular recordings | Increased the frequency of neuronal discharge. Modulated the induced response of 5-HT1A receptors in an allosteric manner. | nih.gov |
| Ventral Tegmental Area (VTA) | Dopaminergic Neurons | Intracellular and patch-clamp recordings in brain slices | Modified extracellular spontaneous spiking activity and synaptic activity through a non-GABAergic mechanism. | nih.gov |
These sophisticated preclinical and electrophysiological studies have been crucial in moving beyond a purely behavioral description of this compound's anxiolytic effects to a more nuanced understanding of its interactions with specific neuronal circuits and receptor systems.
Advanced In Vivo Electrophysiology (e.g., Patch-Clamp, Unitary Recordings in Brain Slices)
To elucidate the precise synaptic effects of this compound, researchers have employed sophisticated electrophysiological techniques on brain slices, particularly focusing on regions dense in dopaminergic neurons like the ventral tegmental area (VTA). Methodologies such as intracellular and patch-clamp recordings allow for the direct measurement of neuronal electrical activity and synaptic currents.
In these studies, scientists record various postsynaptic currents in dopaminergic neurons before and after the application of this compound. Key parameters measured include:
Miniature Excitatory Postsynaptic Currents (mEPSCs): These are small, spontaneous currents that reflect the release of a single vesicle of neurotransmitter.
Evoked Excitatory Postsynaptic Currents (EPSCs): These are currents generated in response to direct electrical stimulation of afferent pathways.
Inhibitory Postsynaptic Potentials (IPSPs): These potentials make a postsynaptic neuron less likely to fire an action potential.
One pivotal study utilized these techniques to analyze the impact of this compound on VTA neurons. The findings demonstrated that this compound significantly reduced the frequency of mEPSCs without altering their amplitude. Furthermore, it decreased the amplitude of stimulus-evoked EPSCs. Crucially, these effects were not blocked by GABA-A receptor antagonists like bicuculline, nor did this compound affect evoked GABAergic IPSPs. This indicates that this compound modulates synaptic activity on these neurons through a mechanism that is not dependent on the GABAergic system.
| Electrophysiological Parameter | Effect of this compound Application | Implication |
| mEPSC Frequency | Reduced | Suggests a presynaptic mechanism of action, possibly reducing neurotransmitter release. |
| mEPSC Amplitude | No significant change | Indicates no major change in postsynaptic receptor sensitivity. |
| Evoked EPSC Amplitude | Significantly reduced | Confirms the inhibitory effect on excitatory synaptic transmission. |
| Evoked IPSP | No effect | Rules out a direct interaction with the GABAergic synaptic responses under the tested conditions. |
Refined Animal Models for Studying Specific Neuropsychiatric Phenotypes
The anxiolytic and potential antipsychotic properties of this compound have been investigated using a variety of refined animal models designed to simulate specific aspects of human neuropsychiatric disorders. These models are crucial for assessing the behavioral effects of the compound and predicting its therapeutic potential.
For studying anxiolytic-like effects, the most commonly used models include:
The Elevated Plus-Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces. An increase in the time spent and the number of entries into the open arms is interpreted as an anxiolytic effect. Studies have shown that standardized extracts of Galphimia glauca, as well as pure this compound, significantly increase open-arm exploration, comparable to the effects of diazepam.
The Light-Dark Box Test: This model also relies on the conflict between exploration and aversion to brightly lit areas. A compound with anxiolytic properties will increase the time the animal spends in the illuminated compartment. Methanolic extracts of G. glauca containing this compound have been shown to produce this effect.
To investigate potential antipsychotic activity, researchers have used drug-induced models of psychosis:
Apomorphine- and MK-801-Induced Schizophrenia-Like Symptoms: Apomorphine (B128758) (a dopamine (B1211576) agonist) and MK-801 (an NMDA receptor antagonist) are used to induce behaviors in rodents, such as hyperlocomotion and social deficits, that are considered analogous to the positive and negative symptoms of schizophrenia, respectively. Research has demonstrated that this compound can modify the behavioral changes induced by these substances, suggesting a potential role in modulating dopaminergic and glutamatergic pathways relevant to psychosis.
Future Directions in this compound Research
While significant progress has been made, the full therapeutic potential and molecular workings of this compound remain an active area of investigation. Future research is poised to explore new molecular targets, develop optimized analogues, and establish sustainable production methods.
Exploration of Novel Molecular Targets Beyond Current Understanding
The mechanism of action for this compound is complex and not fully elucidated. Initial studies confirmed that its anxiolytic effects are not mediated by the GABAergic system, distinguishing it from benzodiazepines. Subsequent research has pointed towards an interaction with the serotonergic system, where this compound was shown to modulate the response of 5HT(1A) receptors in the dorsal hippocampus in an allosteric manner.
A critical area for future exploration is its interaction with the glutamatergic system. Evidence suggests that this compound can antagonize the effects of glutamate (B1630785) at the NMDA receptor on dopaminergic neurons. Given the central role of glutamate in numerous neuropsychiatric disorders, a deeper investigation into this compound's modulation of NMDA and other glutamate receptors is a key future direction. The development of novel pharmacological tools and selective compounds will be essential to precisely map these interactions and uncover other potential molecular targets.
Development of Synthetic and Semisynthetic this compound Analogues with Optimized Properties
To improve the therapeutic profile of this compound, researchers have begun to create and evaluate synthetic and semisynthetic derivatives. This approach allows for the systematic modification of the molecule's structure to enhance properties like potency, selectivity, and bioavailability.
A study evaluating natural galphimines (A, B, and E) and several semisynthetic derivatives revealed clear structure-activity relationships for anxiolytic effects. The study found that the presence of free hydroxyl groups at specific positions (C-4, C-6, and C-7) and the double bond in the A ring were crucial for activity. Modifications such as acetylation of the hydroxyl groups or hydrogenation of the double bond led to a loss of anxiolytic-like activity.
Another promising strategy involves the chemical transformation of more abundant but inactive related compounds into active ones. For instance, Galphimine E, which is found in higher concentrations in Galphimia glauca but lacks anxiolytic activity, can be deacetylated to produce the active Galphimine A, significantly improving the potential yield of active compounds from the plant extract. Future efforts will likely focus on designing analogues with increased stability and targeted activity based on these findings.
| Compound/Derivative | Key Structural Feature | Anxiolytic Activity in EPM Test |
| This compound | Natural compound | Active |
| Galphimine A | Natural compound | Active |
| Galphimine E | Natural compound (acetyl group at C-7) | Inactive |
| Acetylated Derivative (4) | Acetylation of hydroxyl groups | Inactive |
| Hydrogenated Derivative (5) | C-1/C-2 double bond hydrogenated | Inactive |
| Hydrolyzed & Hydrogenated Derivative (6) | Deacetylated and hydrogenated | Active |
Strategies for Sustainable Sourcing and Production of this compound
The increasing interest in this compound for phytopharmaceutical development necessitates sustainable and reliable production methods to avoid over-harvesting of the Galphimia glauca plant. Biotechnological approaches offer a promising alternative to reliance on wild plant populations.
Key strategies being developed include:
Plant Tissue and Cell Culture: Researchers have successfully established callus and cell suspension cultures of G. glauca. By optimizing the culture medium with specific plant growth regulators (like 2,4-Dichlorophenoxyacetic acid), they have been able to significantly increase the production of this compound, in some cases exceeding the concentration found in wild plants.
Bioreactor Technology: To scale up production, cell cultures can be grown in large bioreactors. Studies using immobilized cell techniques, where cells are encapsulated in a matrix like calcium alginate, have shown that it is possible to stimulate the excretion of this compound into the culture medium, which could simplify purification and allow for continuous production.
Advanced Extraction Techniques: Improving the efficiency of extraction from plant material is also critical. Supercritical fluid extraction using carbon dioxide has been explored as a green and efficient method to obtain extracts enriched in this compound.
Micropropagation: This technique allows for the rapid multiplication of elite, high-yielding plant specimens under controlled laboratory conditions, ensuring a consistent and genetically uniform source of plant material for extraction or further biotechnological applications.
These strategies are vital for creating a stable and environmentally responsible supply chain for this compound, supporting its development into a widely available therapeutic agent.
Q & A
Q. How can researchers design experiments to optimize the synthesis of this compound while minimizing byproduct formation?
- Methodological Answer : Implement a Design of Experiments (DoE) approach to systematically vary parameters (e.g., solvent polarity, reaction time). Use GC-MS or LC-MS to track intermediate/byproduct formation. Apply kinetic modeling to identify rate-limiting steps and optimize conditions (e.g., switching to flow chemistry for exothermic reactions). Validate scalability by repeating synthesis at 10x scale and comparing purity/yield metrics .
Q. What methodological approaches are recommended for resolving contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., cell line heterogeneity, assay protocols). Replicate key studies under standardized conditions, controlling for factors like serum concentration in cell culture or compound solubility. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Statistically compare data using ANOVA with post-hoc tests, reporting effect sizes and confidence intervals .
Q. What comparative experimental frameworks are suitable for evaluating this compound against structural analogs in target validation studies?
- Methodological Answer : Design a structure-activity relationship (SAR) study:
- Analog selection : Prioritize analogs with modifications at functional groups implicated in target binding (e.g., hydroxyl vs. methyl groups).
- Assay design : Use isogenic cell lines or purified target proteins to minimize off-target effects. Include positive/negative controls and dose-escalation cohorts.
- Data integration : Combine biochemical data (e.g., IC) with computational docking simulations to correlate structural features with activity. Publish full synthetic and analytical protocols in supplementary materials to enable replication .
Key Considerations for Data Presentation
- Visualization : Use color-coded graphs to highlight trends (e.g., heatmaps for SAR data) but avoid overcrowding figures with chemical structures or numerical annotations .
- Reproducibility : Adhere to journal guidelines for experimental sections, ensuring all synthetic procedures and characterization data are traceable to raw files .
- Ethical rigor : Disclose any conflicts of interest and cite prior work comprehensively to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
